3-Bromo-6-ethoxy-4-hydroxyquinoline
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Overview
Description
“3-Bromo-6-ethoxy-4-hydroxyquinoline” is a chemical compound . It is a derivative of quinoline, a class of compounds that have been found to have pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been the subject of many studies due to their biological and pharmaceutical importance . Various methods have been reported for the synthesis of quinoline derivatives, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromo-6-ethoxy-4-hydroxyquinoline and its derivatives participate in a variety of chemical reactions, serving as building blocks for more complex compounds. For instance, bromoethoxyisoquinolines, closely related to 3-Bromo-6-ethoxy-4-hydroxyquinoline, undergo nucleophilic substitution reactions, forming complex substituted biisoquinolines (Sanders, Dijk, & Hertog, 2010). Additionally, these compounds are used in solid-phase synthesis to create derivatives designed for structure-activity relationship studies in the field of cytotoxicity (Kadrić et al., 2014).
Photolabile Protecting Groups
Brominated hydroxyquinolines, including structures similar to 3-Bromo-6-ethoxy-4-hydroxyquinoline, are used as photolabile protecting groups for carboxylic acids. These groups have demonstrated high sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. Their solubility and low fluorescence are advantageous for caging biological messengers (Fedoryak & Dore, 2002).
Coordination Chemistry
In coordination chemistry, derivatives of 3-Bromo-6-ethoxy-4-hydroxyquinoline are utilized. An example is the synthesis of an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex. These compounds exhibit interesting structural properties and potential application in materials science (Albrecht, Blau, & Röttele, 2000).
Antifungal and Antimicrobial Activity
3-Bromo-6-ethoxy-4-hydroxyquinoline derivatives have been explored for their biological activity. For instance, the synthesis and antifungal activity of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-6-Bromo-3(H)-quinazolin-4-one and its metal chelates have been reported, showing promising biological activity (Vashi & Patel, 2013). Moreover, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones derived from 3-Bromo-6-ethoxy-4-hydroxyquinoline were synthesized and evaluated for their antimicrobial properties (Hassanin & Ibrahim, 2012).
Future Directions
The future directions for the research and development of “3-Bromo-6-ethoxy-4-hydroxyquinoline” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities . Additionally, their potential applications in drug discovery and medicinal chemistry could be investigated .
properties
IUPAC Name |
3-bromo-6-ethoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOTAUMTNBLFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671077 |
Source
|
Record name | 3-Bromo-6-ethoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-ethoxy-4-hydroxyquinoline | |
CAS RN |
1204810-21-8 |
Source
|
Record name | 3-Bromo-6-ethoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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